Methyl sterculate

Descripción

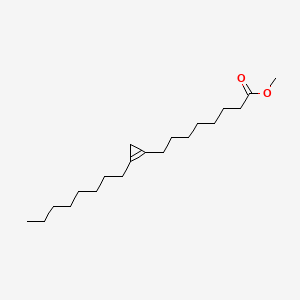

Structure

2D Structure

Propiedades

IUPAC Name |

methyl 8-(2-octylcyclopropen-1-yl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRNMZJAUFXOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(C1)CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873118 | |

| Record name | Methyl sterculate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3220-60-8 | |

| Record name | Methyl sterculate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl sterculate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources and Occurrence of Methyl Sterculate in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl sterculate, the methyl ester of sterculic acid, is a compound of significant interest due to its biological activities, primarily as a potent inhibitor of stearoyl-CoA desaturase (Δ9-desaturase). While widely studied, it is crucial for the scientific community to understand that this compound is predominantly encountered as a chemical derivative for analytical quantification and experimental studies. The naturally occurring molecule in plants is its parent, sterculic acid, a cyclopropenoid fatty acid (CPFA) typically found esterified in triglycerides within seed oils. This guide delineates the natural sources of sterculic acid, its biosynthesis, methods for its extraction and derivatization to this compound for analysis, and its biological significance. This clarification is vital for the accurate design of experiments and interpretation of data in research and drug development.

Natural Sources and Occurrence of Sterculic Acid

Sterculic acid is primarily found in the seed oils of plants belonging to the order Malvales. The family Malvaceae, in particular, is a rich source of this and other related cyclopropenoid fatty acids.

Key Plant Sources:

-

Genus Sterculia : Species such as Sterculia foetida (Java olive) are among the most concentrated known sources of sterculic acid.[1][2] The seed oil of this plant can contain over 50% sterculic acid.[3]

-

Genus Bombax : Bombax munguba (Silk-cotton tree) is another significant source, with its seed oil containing substantial amounts of both sterculic and malvalic acids.[4]

-

Genus Gossypium : Cottonseed oil (Gossypium species) contains lower but still significant levels of cyclopropenoid fatty acids.[5]

-

Genus Litchi : Litchi chinensis (Lychee) seed oil is also known to contain cyclopropyl fatty acids.[6][7]

While the natural occurrence of sterculic acid is well-documented, the presence of this compound as a natural product is not definitively established. One database, PubChem, notes a report of this compound in Hibiscus rosa-sinensis, another member of the Malvaceae family.[8] However, in the vast majority of scientific literature, this compound is the product of a transesterification process using methanol, performed on extracted plant lipids for the purpose of analysis by gas chromatography.

Table 1: Quantitative Occurrence of Sterculic Acid in Various Plant Seeds

| Plant Species | Family | Plant Part | Sterculic Acid Content (% of total fatty acids) | Reference(s) |

| Sterculia foetida | Malvaceae | Seed Oil | 50-78% | [3][9] |

| Sterculia apetala | Malvaceae | Seed Oil | 56.3% | [10] |

| Sterculia mexicana | Malvaceae | Seed Oil | 51.3% | [10] |

| Sterculia tragacantha | Malvaceae | Seed Oil | 30.2% | [10] |

| Bombax munguba | Malvaceae | Seed Oil | High, but specific % varies | [4] |

| Chorisia speciosa | Malvaceae | Seed Oil | ~6% | [5] |

| Gossypium hirsutum (Cotton) | Malvaceae | Seed Oil | 0.5-1.0% | [5] |

Biosynthesis of Sterculic Acid

The biosynthesis of sterculic acid in plants is a fascinating pathway that modifies a common fatty acid. The process begins with oleic acid, an 18-carbon monounsaturated fatty acid, which is typically bound to a phospholipid.

The key steps are:

-

Cyclopropanation: The double bond of oleic acid is attacked by the methyl group from S-adenosyl methionine (SAM). This is catalyzed by a cyclopropane-fatty-acyl-phospholipid synthase enzyme.[2] This reaction forms a carbocation intermediate which then cyclizes to form the cyclopropane ring, resulting in dihydrosterculic acid.[2]

-

Desaturation: Dihydrosterculic acid is then desaturated by a dehydrogenase enzyme, which introduces a double bond into the cyclopropane ring to form the characteristic cyclopropene ring of sterculic acid.[2]

Experimental Protocols

For researchers aiming to study sterculic acid, a two-stage process is typically required: extraction of lipids from the plant source, followed by derivatization to fatty acid methyl esters (FAMEs) for analysis.

Protocol 1: Extraction of Total Lipids from Plant Seeds (Methanol-Free)

This protocol is designed to extract total lipids, including triglycerides containing sterculic acid, while avoiding the use of methanol to prevent the artificial formation of this compound.

Materials:

-

Dried plant seeds (e.g., Sterculia foetida)

-

Grinder or mortar and pestle

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Glass vials

Methodology:

-

Sample Preparation: Grind the dried seeds to a fine powder using a grinder or mortar and pestle.

-

Solvent Extraction: Weigh approximately 5 g of the powdered sample and place it in a 50 mL centrifuge tube. Add 30 mL of a hexane:isopropanol (3:2, v/v) mixture.

-

Homogenization: Vortex the mixture vigorously for 2 minutes, then sonicate for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the mixture at 3000 x g for 15 minutes to pellet the solid material.

-

Supernatant Collection: Carefully decant the supernatant, which contains the lipids, into a clean round-bottom flask.

-

Re-extraction: Repeat the extraction process (steps 2-5) on the pellet with another 20 mL of the solvent mixture to ensure complete lipid recovery. Combine the supernatants.

-

Solvent Evaporation: Remove the solvent from the combined supernatants using a rotary evaporator at a temperature not exceeding 40°C.

-

Storage: Transfer the resulting lipid extract (oil) to a pre-weighed glass vial, flush with nitrogen gas to prevent oxidation, and store at -20°C until further analysis.

Protocol 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol converts the fatty acids within the extracted lipid sample (triglycerides) into their corresponding methyl esters, including this compound, for GC-MS analysis.

Materials:

-

Extracted lipid oil (from Protocol 1)

-

Toluene

-

Internal Standard (e.g., methyl heptadecanoate in hexane)

-

0.5 M Sodium methoxide in methanol

-

1 M Sodium chloride solution

-

Anhydrous sodium sulfate

-

GC vials

Methodology:

-

Sample Preparation: Accurately weigh approximately 20 mg of the extracted oil into a screw-cap glass tube.

-

Internal Standard Addition: Add a known amount (e.g., 100 µL of a 1 mg/mL solution) of the internal standard (methyl heptadecanoate) to the tube.

-

Dissolution: Add 2 mL of toluene and vortex until the oil is completely dissolved.

-

Reaction Initiation: Add 4 mL of 0.5 M sodium methoxide in methanol. Cap the tube tightly and vortex for 1 minute.

-

Incubation: Place the tube in a water bath at 50°C for 30 minutes, with occasional vortexing.

-

Reaction Quenching: After incubation, cool the tube to room temperature. Add 5 mL of 1 M sodium chloride solution to quench the reaction and facilitate phase separation. Vortex for 30 seconds.

-

Phase Separation: Centrifuge at 1500 x g for 5 minutes. The upper organic layer contains the FAMEs.

-

Collection and Drying: Carefully transfer the upper layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Final Sample: Transfer the dried FAME solution to a GC vial for analysis.

Analytical Workflow and Visualization

The overall process from plant material to quantifiable data involves several distinct stages. This workflow is critical for ensuring reproducibility and accuracy in the quantification of sterculic acid.

Biological Activity of Sterculic Acid and its Methyl Ester

Both sterculic acid and this compound are potent inhibitors of the enzyme stearoyl-CoA desaturase (SCD), also known as Δ9-desaturase.[1][3][11] This enzyme is responsible for converting saturated fatty acids like stearic acid and palmitic acid into their monounsaturated counterparts, oleic acid and palmitoleic acid, respectively. This inhibition is the basis for most of the observed biological effects.

-

Anti-parasitic Activity: Studies have shown that both sterculic acid and this compound inhibit the growth of the parasites Toxoplasma gondii and Plasmodium falciparum in vitro.[3][12] This is attributed to the disruption of the parasite's lipid metabolism by inhibiting its SCD enzyme.

-

Metabolic Effects: By inhibiting SCD, these compounds can alter the balance of saturated and unsaturated fatty acids in cell membranes, which can impact membrane fluidity and cellular signaling.

-

Toxicity: It is important to note that cyclopropenoid fatty acids can have toxic effects, and their presence in cottonseed meal has been a concern for animal feed.

In many biological studies, sterculic acid and this compound are used interchangeably, as the ester is often hydrolyzed in vivo to the active carboxylic acid form. However, for in vitro studies, the specific compound used should always be clearly reported.

Conclusion

This guide provides a comprehensive overview of the natural sources, biosynthesis, and analysis of this compound for a scientific audience. The critical takeaway is the distinction between the naturally occurring sterculic acid, found within plant triglycerides, and its analytically-derived methyl ester, this compound. Understanding this relationship is fundamental for researchers in natural product chemistry, pharmacology, and drug development. The provided protocols and workflows offer a standardized approach to the extraction and quantification of this potent bioactive compound, facilitating further exploration of its therapeutic potential. Future research should aim to definitively confirm or refute the natural occurrence of this compound and further elucidate the pharmacological profiles of both the acid and its ester.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Sterculic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. Sterculic acid | C19H34O2 | CID 12921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C20H36O2 | CID 115261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Sterculic Acid and Its Analogues Are Potent Inhibitors of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Context of Cyclopropenoid Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropenoid fatty acids (CPFAs) are a unique class of lipids characterized by a highly strained three-membered cyclopropene ring within their hydrocarbon chain. Their discovery in the mid-20th century marked a significant advancement in the field of lipid chemistry, revealing a previously unknown structural motif in natural fats. These fatty acids, primarily found in the seed oils of plants belonging to the Malvaceae and Sterculiaceae families, have since garnered considerable interest due to their distinct chemical reactivity and potent biological activities. This technical guide provides a comprehensive overview of the discovery, historical context, and key experimental methodologies related to CPFAs, with a focus on their most prominent members, sterculic acid and malvalic acid.

Discovery and Historical Context

The discovery of CPFAs occurred against the backdrop of a rapidly evolving understanding of lipid chemistry in the 20th century. Early research in the first half of the century laid the groundwork for fatty acid analysis, with the development of techniques like saponification and titrimetric methods for determining unsaturation. However, it was the advent of chromatographic techniques, particularly gas-liquid chromatography (GLC) in the 1950s, that revolutionized the separation and identification of individual fatty acids, paving the way for the discovery of more complex and unusual structures.

The Discovery of Sterculic Acid (1952)

In 1952, J.R. Nunn reported the isolation and characterization of a novel fatty acid from the seed oil of Sterculia foetida. This compound, which he named sterculic acid, exhibited unusual chemical properties that could not be explained by a simple straight-chain unsaturated structure. Through a series of chemical degradation and spectroscopic analyses, Nunn proposed the groundbreaking structure of a fatty acid containing a cyclopropene ring.

The Discovery of Malvalic Acid (1957)

Five years later, in 1957, J.J. Macfarlane, F.S. Shenstone, and J.R. Vickery identified another CPFA in the seed oil of Malva verticillata and cottonseed oil. This new fatty acid, named malvalic acid, was found to be a lower homolog of sterculic acid, containing one less methylene group in its aliphatic chain. Its discovery confirmed that sterculic acid was not an isolated anomaly but rather the first identified member of a new class of natural lipids.

Quantitative Data: Prevalence of Cyclopropenoid Fatty Acids

CPFAs are present in varying concentrations in the seed oils of numerous plant species. The table below summarizes the quantitative data on the prevalence of malvalic and sterculic acid in several plant sources.

| Plant Species | Family | Malvalic Acid (%) | Sterculic Acid (%) | Total CPFAs (%) | Reference(s) |

| Sterculia foetida | Sterculiaceae | ~5.5-7.8 | ~55-78 | ~60.5-85.8 | |

| Sterculia apetala | Sterculiaceae | 1.3 | 56.3 | 57.6 | |

| Sterculia mexicana | Sterculiaceae | 1.1 | 51.3 | 52.4 | |

| Sterculia tomentosa | Sterculiaceae | 5.8 | 11.3 | 17.1 | |

| Sterculia tragacantha | Sterculiaceae | 5.1 | 30.2 | 35.3 | |

| Adansonia digitata (Baobab) | Malvaceae | - | - | 3.02 | |

| Gossypium hirsutum (Cottonseed) | Malvaceae | ~0.6-1.2 | ~0.3-0.7 | ~0.9-1.9 | |

| Ceiba pentandra (Kapok) | Malvaceae | 7.18 | 2.96 | 10.14 |

Note: The percentages represent the relative abundance of the fatty acid in the total fatty acid profile of the seed oil.

Experimental Protocols

Historical Protocol for the Isolation and Characterization of Cyclopropenoid Fatty Acids (circa 1950s)

This protocol is a representation of the methods likely employed in the mid-20th century for the discovery of CPFAs, based on the analytical techniques available at the time.

I. Oil Extraction:

-

Seed Preparation: The seeds of the plant source (e.g., Sterculia foetida) were de-shelled, air-dried, and finely ground using a mechanical mill.

-

Solvent Extraction: The ground seed material was subjected to continuous extraction with a non-polar solvent, such as petroleum ether or hexane, in a Soxhlet apparatus for several hours to extract the crude oil.

-

Solvent Removal: The solvent was removed from the extract under reduced pressure using a rotary evaporator to yield the crude seed oil.

II. Saponification and Fatty Acid Liberation:

-

Alkaline Hydrolysis: The crude oil was refluxed with an excess of alcoholic potassium hydroxide (KOH) solution to saponify the triglycerides into glycerol and potassium salts of the fatty acids (soaps).

-

Isolation of Fatty Acids: The reaction mixture was diluted with water, and the unsaponifiable matter was removed by extraction with diethyl ether. The aqueous soap solution was then acidified with a mineral acid (e.g., HCl) to protonate the fatty acid salts, liberating the free fatty acids.

-

Extraction of Free Fatty Acids: The liberated fatty acids were extracted from the aqueous solution using diethyl ether or petroleum ether. The organic extract was washed with water to remove any remaining mineral acid and then dried over anhydrous sodium sulfate. The solvent was subsequently evaporated to yield a mixture of free fatty acids.

III. Characterization of Cyclopropenoid Fatty Acids:

-

Fractional Distillation: The mixed free fatty acids were subjected to fractional distillation under high vacuum to separate them based on their boiling points. The fractions containing the novel fatty acids were collected.

-

Qualitative Tests for Unsaturation:

-

Halogen Addition: The fatty acid fractions were titrated with a solution of iodine or bromine. A rapid consumption of the halogen would indicate the presence of unsaturation. The highly reactive cyclopropene ring would readily react with halogens.

-

Permanganate Test (Baeyer's Test): An aqueous solution of potassium permanganate was added to a solution of the fatty acid. The disappearance of the purple color would indicate the presence of double bonds.

-

-

Hydrogenation: The fatty acid was catalytically hydrogenated to saturate any double bonds and open the cyclopropene ring, aiding in the determination of the carbon skeleton.

-

Oxidative Cleavage: The fatty acid was treated with strong oxidizing agents like potassium permanganate or ozone, followed by analysis of the resulting cleavage products to determine the position of the unsaturation and the cyclopropene ring.

-

Spectroscopic Analysis (where available): Early infrared (IR) spectroscopy may have been used to identify characteristic functional groups.

Modern Protocol for the Extraction and GC-MS Analysis of Cyclopropenoid Fatty Acids

This protocol outlines a contemporary approach for the quantitative analysis of CPFAs in plant seeds.

I. Lipid Extraction:

-

Homogenization: A known weight of dried and ground seed material is homogenized in a mixture of chloroform and methanol (typically 2:1, v/v).

-

Phase Separation: Deionized water is added to the homogenate to induce phase separation. The mixture is vortexed and centrifuged to separate the organic (lower) and aqueous (upper) phases.

-

Lipid Recovery: The lower chloroform phase containing the lipids is carefully collected. The extraction is often repeated on the remaining aqueous phase and solid material to ensure complete recovery. The organic extracts are then combined.

-

Drying: The solvent is evaporated from the combined organic extracts under a stream of nitrogen gas or using a rotary evaporator to yield the total lipid extract.

II. Fatty Acid Methyl Ester (FAME) Preparation:

-

Transesterification: The lipid extract is transesterified by heating with a reagent such as 0.5 M KOH in methanol, followed by neutralization with an acid. This process converts the fatty acids in triglycerides and other lipids into their more volatile methyl esters.

-

Extraction of FAMEs: The FAMEs are extracted from the reaction mixture with a non-polar solvent like hexane.

-

Purification: The hexane extract containing the FAMEs is washed with water and dried over anhydrous sodium sulfate. The solvent is then carefully evaporated to concentrate the FAMEs.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: A small volume of the FAMEs dissolved in a suitable solvent is injected into the GC-MS system.

-

Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column within the gas chromatograph.

-

Detection and Identification: As the separated FAMEs elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a unique fragmentation pattern for each compound, allowing for their identification by comparison to a spectral library and known standards.

-

Quantification: The abundance of each FAME is determined by integrating the area under its corresponding peak in the chromatogram. The concentration of each fatty acid is then calculated using an internal standard.

Protocol for Determining the Inhibitory Effect of Sterculic Acid on Stearoyl-CoA Desaturase (SCD) Activity

This protocol describes a typical in vitro experiment to assess the inhibitory potential of sterculic acid on SCD enzyme activity.

I. Enzyme Preparation:

-

Source: A source of SCD enzyme is required, typically microsomes isolated from the liver of a suitable animal model (e.g., rat) or a cell line known to express high levels of SCD.

-

Microsomal Fraction Isolation: Liver tissue is homogenized in a buffered solution and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in SCD. The protein concentration of the microsomal preparation is determined.

II. Enzyme Inhibition Assay:

-

Reaction Mixture Preparation: For each assay, a reaction mixture is prepared in a microcentrifuge tube containing:

-

Phosphate buffer (to maintain optimal pH)

-

NADH (as a cofactor)

-

ATP and Coenzyme A (for the activation of the fatty acid substrate)

-

Bovine serum albumin (BSA) (to bind free fatty acids)

-

The microsomal enzyme preparation

-

-

Inhibitor Addition: Varying concentrations of sterculic acid (dissolved in a suitable solvent like ethanol) are added to the reaction mixtures. A control reaction with only the solvent is also prepared.

-

Pre-incubation: The reaction mixtures are pre-incubated at 37°C for a short period to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: The enzymatic reaction is initiated by adding the substrate, radiolabeled [1-¹⁴C]stearoyl-CoA.

-

Incubation: The reaction is allowed to proceed at 37°C for a specific time (e.g., 10-20 minutes).

-

Reaction Termination: The reaction is stopped by adding a strong alkaline solution (e.g., 10% KOH in methanol).

-

Saponification and Extraction: The mixture is heated to saponify the lipids. After cooling, the fatty acids are extracted with a non-polar solvent.

-

Separation of Saturated and Monounsaturated Fatty Acids: The extracted fatty acids (containing both the unreacted [¹⁴C]stearic acid and the product, [¹⁴C]oleic acid) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification of Radioactivity: The areas on the TLC plate or the fractions from the HPLC corresponding to stearic acid and oleic acid are collected, and the radioactivity in each is measured using a scintillation counter.

-

Calculation of SCD Activity: The SCD activity is expressed as the percentage of [¹⁴C]stearoyl-CoA converted to [¹⁴C]oleoyl-CoA. The inhibitory effect of sterculic acid is determined by comparing the activity in the presence of the inhibitor to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be calculated from a dose-response curve.

Signaling Pathways and Experimental Workflows

The primary and most well-studied biological effect of cyclopropenoid fatty acids, particularly sterculic acid, is the potent inhibition of the enzyme stearoyl-CoA desaturase (SCD).

Signaling Pathway: Inhibition of Stearoyl-CoA Desaturase by Sterculic Acid

SCD is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is crucial for maintaining the fluidity of cell membranes and for the synthesis of complex lipids like triglycerides and cholesterol esters. Sterculic acid acts as an irreversible inhibitor of SCD, leading to a cascade of downstream effects.

Caption: Inhibition of Stearoyl-CoA Desaturase by Sterculic Acid.

Experimental Workflow: Extraction and Analysis of Cyclopropenoid Fatty Acids

The following diagram illustrates a typical workflow for the extraction, derivatization, and analysis of CPFAs from plant seed material.

Caption: Workflow for CPFA Extraction and Analysis.

Experimental Workflow: Investigating Enzyme Inhibition Kinetics

This diagram outlines the steps involved in determining the kinetic parameters of enzyme inhibition by a compound like sterculic acid.

Caption: Workflow for Enzyme Inhibition Kinetics Study.

Conclusion

The discovery of cyclopropenoid fatty acids over half a century ago opened a new chapter in lipid science. From their initial characterization using classical chemical methods to their modern analysis with sophisticated chromatographic and spectroscopic techniques, the study of CPFAs has provided valuable insights into the diversity of natural products and their complex biological activities. The potent and specific inhibition of stearoyl-CoA desaturase by sterculic acid has made it an invaluable tool for researchers studying lipid metabolism and has spurred interest in its potential therapeutic applications. This technical guide has provided a foundational understanding of the discovery, historical context, and key experimental approaches for the study of these fascinating molecules, intended to support the ongoing research and development efforts of scientists and professionals in the field.

The Cyclopropene Ring of Methyl Sterculate: A Hub of Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique chemical structure of methyl sterculate, specifically its strained three-membered cyclopropene ring, confers upon it significant biological activity. This technical guide provides a comprehensive overview of the biological importance of this moiety, focusing on its mechanism of action, its impact on cellular metabolism and signaling, and the methodologies used to study these effects.

Core Biological Significance: Inhibition of Stearoyl-CoA Desaturase-1 (SCD-1)

The primary and most well-characterized biological function of the cyclopropene ring in this compound is the potent and irreversible inhibition of Stearoyl-CoA Desaturase-1 (SCD-1).[1][2][3] SCD-1 is a critical enzyme in lipid metabolism, responsible for the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (C18:1) and palmitoleate (C16:1), from their saturated fatty acid (SFA) precursors, stearate (C18:0) and palmitate (C16:0), respectively.[1][4]

Mechanism of Inhibition

The high ring strain of the cyclopropene moiety makes it highly reactive. It is proposed that the inhibition of SCD-1 occurs via the formation of a covalent bond between the cyclopropene ring and a sulfhydryl group of a cysteine residue within the enzyme's active site.[4] This irreversible binding inactivates the enzyme.

References

Preliminary In-Vitro Studies of Methyl Sterculate Effects: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl sterculate, the methyl ester of sterculic acid, is a potent inhibitor of the enzyme Stearoyl-CoA Desaturase (SCD), also known as Δ9-desaturase. This enzyme is a critical component in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] The inhibition of SCD by this compound alters the cellular lipid profile, leading to a range of downstream effects, including decreased cell proliferation, induction of apoptosis, and cell cycle arrest. These effects have been observed in various in-vitro models, including cancer cell lines, adipocytes, and various pathogens. This guide provides a comprehensive overview of the preliminary in-vitro studies on this compound, focusing on its mechanism of action, effects on cellular processes, and the experimental protocols used for its investigation.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase (SCD)

The primary molecular target of this compound is the enzyme Stearoyl-CoA Desaturase (SCD). SCD is an endoplasmic reticulum-resident enzyme that introduces a double bond at the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[1][3]

This compound, and its parent compound sterculic acid, are thought to irreversibly inhibit SCD.[1] The proposed mechanism involves the highly reactive cyclopropene ring of the molecule, which is believed to interact with the active site of the enzyme.[1] This inhibition leads to a decrease in the cellular pool of MUFAs and a corresponding increase in SFAs. This shift in the SFA/MUFA ratio has profound implications for cellular function, affecting membrane fluidity, signaling pathways, and lipid-mediated cellular processes.[1][2]

Signaling Pathways Potentially Affected by SCD Inhibition

While direct studies on this compound's influence on specific signaling pathways are limited, the inhibition of SCD is known to impact several key cellular signaling cascades. The alteration of the lipidome can affect the function of membrane-bound receptors and the generation of lipid-based second messengers. Two pathways of significant interest in the context of cellular proliferation and apoptosis are the Wnt and Hippo signaling pathways.

-

Wnt Signaling Pathway: The Wnt pathway is crucial for cell proliferation, differentiation, and survival. While direct evidence linking this compound to this pathway is scarce, alterations in membrane lipid composition are known to influence the function of Wnt receptors and associated proteins.

-

Hippo Signaling Pathway: The Hippo pathway is a key regulator of organ size and cell proliferation. Its activity can be influenced by changes in the cellular microenvironment, including the lipid composition of cell membranes.

Further research is required to elucidate the precise mechanisms by which this compound-induced SCD inhibition modulates these and other signaling pathways.

Quantitative Data on In-Vitro Effects

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data based on the effects of other known SCD inhibitors and the qualitative descriptions of sterculic acid's effects. These tables are intended to provide a comparative framework for researchers.

Table 1: SCD Inhibition and Cytotoxicity of SCD Inhibitors in Cancer Cell Lines

| Compound | Cell Line | SCD Inhibition EC50 (µM) | Cytotoxicity IC50 (µM) | Reference |

| SW208108 | H2122 (Lung Cancer) | 0.009 | 0.014 | [1] |

| Benzothiazole Analog | H2122 (Lung Cancer) | 0.054 | Not Reported | [1] |

| This compound (Hypothetical) | Prostate Cancer | < 10 | Variable | Based on qualitative data[4] |

Table 2: Illustrative Changes in Fatty Acid Composition Following SCD Inhibition

| Fatty Acid | Control (%) | SCD Inhibitor Treatment (%) | Fold Change |

| Palmitic Acid (16:0) | 15 | 25 | +1.67 |

| Stearic Acid (18:0) | 10 | 20 | +2.00 |

| Palmitoleic Acid (16:1n7) | 8 | 2 | -4.00 |

| Oleic Acid (18:1n9) | 30 | 10 | -3.00 |

Note: This data is illustrative and based on the known function of SCD. Actual values will vary depending on the cell type, concentration of the inhibitor, and duration of treatment.

Table 3: Apoptosis Induction by SCD Inhibition in Cancer Cells

| Treatment | Cell Line | Apoptotic Cells (%) | Method |

| Control | PC3 (Prostate Cancer) | 5 | Annexin V/PI Staining |

| Sterculic Oil (4 mM) | PC3 (Prostate Cancer) | 30 | Annexin V/PI Staining |

| Control | LNCaP (Prostate Cancer) | 3 | Annexin V/PI Staining |

| Sterculic Oil (4 mM) | LNCaP (Prostate Cancer) | 25 | Annexin V/PI Staining |

Data adapted from qualitative descriptions of sterculic oil effects.[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the in-vitro effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Prostate cancer cell lines (PC3, LNCaP), lung cancer cell lines (e.g., H2122), or other relevant cell types are cultured in their respective recommended media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound Preparation: this compound is typically dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The incubation time will vary depending on the specific assay, typically ranging from 24 to 72 hours.

Stearoyl-CoA Desaturase (SCD) Activity Assay

This assay measures the enzymatic activity of SCD by quantifying the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.

-

Materials:

-

Cellular microsomes (prepared from treated and untreated cells)

-

[³H]-stearoyl-CoA (or other suitable radiolabeled SFA)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1.5 mM NADH, 1.5 mM ATP, 0.1 mM Coenzyme A, and 5 mM MgCl₂)

-

Scintillation cocktail and counter

-

-

Protocol:

-

Prepare microsomal fractions from cells treated with this compound or vehicle control.

-

Incubate the microsomal protein (e.g., 50-100 µg) with the reaction buffer.

-

Initiate the reaction by adding [³H]-stearoyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding a strong base (e.g., 1 M NaOH).

-

Separate the tritiated water (³H₂O) produced during the desaturation reaction from the unreacted [³H]-stearoyl-CoA using a separation column (e.g., Dowex column).

-

Quantify the radioactivity in the aqueous phase using a scintillation counter.

-

Calculate the SCD activity as the amount of ³H₂O produced per unit of protein per unit of time.

-

Fatty Acid Composition Analysis by Gas Chromatography (GC)

This method is used to determine the relative amounts of different fatty acids in cells.

-

Materials:

-

Cell pellets from treated and untreated cells

-

Lipid extraction solvents (e.g., chloroform:methanol, 2:1 v/v)

-

Transmethylation reagent (e.g., boron trifluoride in methanol)

-

Hexane

-

Gas chromatograph with a flame ionization detector (FID)

-

-

Protocol:

-

Harvest cells and wash with PBS.

-

Extract total lipids from the cell pellet using a suitable solvent system.

-

Convert the fatty acids in the lipid extract to their fatty acid methyl esters (FAMEs) by incubation with a transmethylation reagent.

-

Extract the FAMEs with hexane.

-

Analyze the FAMEs by gas chromatography.

-

Identify and quantify individual FAMEs by comparing their retention times and peak areas to those of known standards.

-

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seed cells in a 96-well plate and treat with this compound.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

BrdU Assay: This assay measures DNA synthesis as an indicator of cell proliferation.

-

Treat cells with this compound and then pulse-label with BrdU (bromodeoxyuridine).

-

Fix the cells and detect the incorporated BrdU using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted into a colored product by the enzyme.

-

Measure the absorbance using a microplate reader.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Harvest treated and untreated cells.

-

Wash the cells with PBS and resuspend in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry.

-

-

Caspase Activity Assay: This assay measures the activity of caspases, which are key proteases in the apoptotic cascade.

-

Lyse treated and untreated cells.

-

Incubate the cell lysate with a specific caspase substrate conjugated to a fluorophore or chromophore.

-

Measure the fluorescence or absorbance using a plate reader.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Experimental Workflow Diagrams

Conclusion and Future Directions

Preliminary in-vitro studies strongly indicate that this compound is a potent inhibitor of SCD, leading to significant alterations in cellular lipid composition. This primary effect triggers a cascade of downstream events, including the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells. The provided experimental protocols offer a robust framework for researchers to further investigate the nuanced effects of this compound.

Future research should focus on several key areas:

-

Quantitative Analysis: There is a pressing need for more precise quantitative data, such as the IC50 of this compound for SCD inhibition in various cell lines and detailed dose-response curves for its effects on cell viability and apoptosis.

-

Signaling Pathway Elucidation: In-depth studies are required to unravel the specific signaling pathways that are modulated by this compound-induced changes in lipid metabolism.

-

In-Vivo Studies: The promising in-vitro results warrant further investigation in animal models to assess the therapeutic potential and toxicological profile of this compound.

By addressing these research gaps, the scientific community can gain a more comprehensive understanding of the biological activities of this compound and its potential applications in drug development.

References

Methodological & Application

Protocol for the synthesis of Methyl sterculate from sterculic acid.

Application Note: Synthesis of Methyl Sterculate

Introduction this compound is the methyl ester derivative of sterculic acid, a cyclopropene fatty acid found in the seed oils of plants from the Malvaceae family. The ester form is often prepared for analytical purposes, such as gas chromatography (GC), as it is more volatile than the free fatty acid.[1][2] Furthermore, this compound is utilized in biological studies to investigate the effects of sterculic acid, a known inhibitor of the enzyme Δ9-desaturase, which is crucial for the conversion of saturated to monounsaturated fatty acids.[3][4][5] The synthesis of this compound from sterculic acid is a straightforward esterification reaction. This document outlines two common and effective protocols for this conversion: acid-catalyzed esterification and methylation using diazomethane.

Overview of Synthesis Methods

-

Acid-Catalyzed Esterification : This is a widely used, robust method for converting carboxylic acids to methyl esters.[6] The reaction typically employs an excess of methanol as both a reagent and a solvent, with a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][7] The process is an equilibrium reaction, and driving it to completion often involves using a large excess of methanol or removing the water produced.[6] This method is cost-effective and suitable for larger-scale preparations.

-

Esterification with Diazomethane (CH₂N₂) : This method is known for being rapid, quantitative, and proceeding under very mild conditions, which is ideal for sensitive substrates.[8][9] Diazomethane reacts quickly with the acidic proton of the carboxylic acid to form the methyl ester and nitrogen gas.[8] The reaction is essentially irreversible as the gaseous nitrogen byproduct escapes. However, diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized equipment and stringent safety precautions for its preparation and use.[8][10] A safer alternative, trimethylsilyldiazomethane (TMSD), has also been developed and shown to be effective.[10]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Sterculic Acid

This protocol describes the conversion of sterculic acid to this compound using methanol with a hydrochloric acid catalyst.[2]

Materials and Reagents

-

Sterculic Acid

-

Methanol (Anhydrous)

-

Toluene

-

Concentrated Hydrochloric Acid (35%, w/w)

-

Hexane

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

Equipment

-

Round-bottom flask or screw-capped reaction tube

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Nitrogen gas line for drying

Procedure

-

Catalyst Preparation : Prepare an 8% (w/v) HCl solution in aqueous methanol by carefully diluting 9.7 mL of concentrated HCl with 41.5 mL of methanol.[2]

-

Reaction Setup : In a round-bottom flask, dissolve a known quantity of sterculic acid (e.g., 100 mg) in a mixture of 0.2 mL of toluene and 1.5 mL of methanol.[2]

-

Esterification : Add 0.3 mL of the prepared 8% HCl solution to the flask. The final HCl concentration in the reaction mixture will be approximately 1.2% (w/v).[2]

-

Reaction Conditions : Seal the flask with a reflux condenser and heat the mixture at 100°C for 1.5 hours with continuous stirring. Alternatively, the reaction can be incubated at 45°C overnight.[2]

-

Work-up and Extraction :

-

After cooling to room temperature, add 5 mL of deionized water to the reaction mixture.

-

Extract the this compound into hexane (3 x 5 mL).

-

Combine the organic layers in a separatory funnel and wash sequentially with 5 mL of deionized water, 5 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with 5 mL of brine.

-

-

Drying and Solvent Removal : Dry the hexane layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator under reduced pressure to yield crude this compound.

-

Purification (Optional) : If necessary, the crude product can be further purified using column chromatography on silica gel with a hexane/ethyl acetate solvent system.

Protocol 2: Esterification of Sterculic Acid with Diazomethane

This protocol is adapted from general methods for the small-scale esterification of fatty acids and should be performed in a well-ventilated fume hood with appropriate safety measures.[9][11]

Materials and Reagents

-

Sterculic Acid

-

Diazald™ (N-methyl-N-nitroso-p-toluenesulfonamide)

-

Diethyl ether (anhydrous)

-

Methanol

-

Potassium hydroxide (KOH)

-

Nitrogen gas

Equipment

-

Diazomethane generation kit (or appropriate glassware with clear, fire-polished joints)

-

Reaction vial or small flask

-

Ice bath

-

Magnetic stirrer and stir bar

Procedure

-

Preparation of Diazomethane Solution : Generate a solution of diazomethane in diethyl ether from Diazald™ and KOH according to established procedures.[8] This is a hazardous operation and must be performed by trained personnel using a safety screen. The resulting ethereal solution will be yellow.

-

Reaction Setup : Dissolve a known quantity of sterculic acid (e.g., 10 mg) in 2 mL of diethyl ether containing 10% methanol in a small reaction vial.[9] The methanol acts as a catalyst for the reaction.[8]

-

Esterification :

-

Cool the sterculic acid solution in an ice bath.

-

Add the prepared diazomethane solution dropwise with gentle stirring until the yellow color persists, indicating a slight excess of diazomethane and the completion of the reaction.

-

Allow the reaction to stand for 10-15 minutes.

-

-

Quenching and Solvent Removal :

-

Carefully bubble nitrogen gas through the solution to remove the excess diazomethane. The yellow color will fade.

-

Remove the solvent under a gentle stream of nitrogen to yield this compound. The product is often of high purity and may not require further purification for many applications.

-

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the esterification of fatty acids, which are applicable to sterculic acid.

| Parameter | Acid-Catalyzed Esterification | Esterification with Diazomethane |

| Catalyst | HCl or H₂SO₄[2][6] | Methanol (as co-catalyst)[8] |

| Reagent | Methanol[2] | Diazomethane (CH₂N₂)[8] |

| Solvent | Methanol/Toluene[2] | Diethyl Ether[9] |

| Temperature | 45°C - 100°C[2] | 0°C to Room Temperature[9] |

| Reaction Time | 1.5 - 16 hours[2] | 10 - 20 minutes[9] |

| Expected Yield | >96%[2] | Nearly quantitative (>99%) |

| Key Advantages | Scalable, cost-effective | Fast, mild conditions, high yield |

| Key Disadvantages | Harsher conditions, equilibrium | Reagent is toxic and explosive |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound from sterculic acid.

Caption: General workflow for the synthesis of this compound.

References

- 1. Fatty Acid Methylation Kit and Fatty Acid Methyl Ester Purification Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 2. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acid-Catalyzed Esterification [springboardbiodiesel.com]

- 7. youtube.com [youtube.com]

- 8. aocs.org [aocs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Extraction and Purification of Methyl Sterculate from Seed Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sterculate, the methyl ester of sterculic acid, is a cyclopropenoid fatty acid (CPFA) found in the seed oils of various plants, notably those from the Malvaceae family, such as Sterculia foetida (Java olive), and cottonseed (Gossypium hirsutum). These compounds are of significant interest to researchers due to their unique biological activities, which include the inhibition of fatty acid desaturases. This document provides a detailed methodology for the extraction of oil from seeds, its conversion to fatty acid methyl esters (FAMEs), and the subsequent purification of this compound.

Overall Experimental Workflow

The following diagram outlines the complete process for the extraction and purification of this compound from seed oils.

Caption: Workflow for this compound Extraction and Purification.

Experimental Protocols

Oil Extraction from Seeds

This protocol describes the extraction of oil from seeds using a Soxhlet apparatus.

Materials:

-

Ground seeds (e.g., Sterculia foetida)

-

n-Hexane

-

Soxhlet extractor

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Grind the seeds into a coarse powder.

-

Place the ground seed meal into a thimble and insert it into the Soxhlet extractor.

-

Fill a round-bottom flask with n-hexane to approximately two-thirds of its volume.

-

Assemble the Soxhlet apparatus and heat the flask using a heating mantle to initiate solvent cycling.

-

Continue the extraction for 6-8 hours.

-

After extraction, allow the apparatus to cool.

-

Remove the solvent from the collected oil using a rotary evaporator to yield the crude seed oil. For S. foetida seeds, an oil yield of approximately 51% can be expected.[1]

Preparation of Fatty Acid Methyl Esters (FAMEs) via Transesterification

This protocol details the conversion of triglycerides in the extracted oil to their corresponding fatty acid methyl esters.

Materials:

-

Crude seed oil

-

Sodium methoxide solution (0.5 N in methanol)

-

n-Hexane

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude seed oil in n-hexane.

-

Add sodium methoxide solution in methanol to the oil solution. The transesterification of cottonseed oil can be optimized with a methanol-to-oil molar ratio of 6:1 and a reaction temperature of 63°C.[2]

-

Stir the mixture vigorously at room temperature for 1-2 hours.

-

Wash the reaction mixture with deionized water to remove glycerol and excess catalyst.

-

Separate the upper hexane layer containing the FAMEs.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

Evaporate the hexane to obtain the crude FAME mixture.

Enrichment of this compound by Urea Adduct Fractionation

This technique separates saturated and monounsaturated fatty acids from the more complex structures of cyclopropenoid fatty acids.

Materials:

-

Crude FAMEs

-

Urea

-

Methanol

-

n-Hexane

Procedure:

-

Dissolve the crude FAME mixture in a minimal amount of methanol.

-

Prepare a saturated solution of urea in hot methanol and add it to the FAME solution.

-

Allow the mixture to cool slowly to room temperature and then chill at 4°C overnight to facilitate the formation of urea-adduct crystals (containing primarily saturated and oleic acid esters).

-

Separate the liquid fraction (non-adduct filtrate), which is enriched in this compound and other CPFAs, from the solid urea crystals by vacuum filtration.

-

Add water and n-hexane to the filtrate to extract the enriched FAMEs.

-

Wash the hexane layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent.

Purification of this compound by Argentation Thin-Layer Chromatography (Ag-TLC)

Argentation chromatography separates unsaturated fatty acids based on the number, geometry, and position of their double bonds. The cyclopropene ring of sterculic acid interacts with silver ions, allowing for its separation from other fatty acid esters.

Materials:

-

Enriched FAME fraction

-

Silica gel TLC plates

-

Silver nitrate (AgNO₃) solution in methanol (e.g., 0.5% w/v)

-

Developing solvent (e.g., petroleum ether:acetone, 100:2 v/v)

-

Visualization reagent (e.g., 2',7'-dichlorofluorescein)

Procedure:

-

Immerse the silica gel TLC plates in the methanolic silver nitrate solution and allow them to dry in the dark.

-

Spot the enriched FAME fraction onto the prepared Ag-TLC plate.

-

Develop the plate in a chromatography chamber with the developing solvent.

-

After development, visualize the separated bands under UV light after spraying with a suitable visualization reagent.

-

Scrape the band corresponding to this compound from the plate.

-

Extract the this compound from the silica gel using diethyl ether or a chloroform:methanol mixture.

-

Evaporate the solvent to obtain purified this compound. Purity levels of 95-98% can be achieved with this method.[1]

Data Presentation

Table 1: Summary of Yield and Purity at Different Stages

| Stage of Process | Product | Typical Yield/Enrichment | Achievable Purity | Analytical Method | Reference |

| Oil Extraction | Crude S. foetida Oil | ~51% (w/w from seeds) | N/A | Gravimetric | [1] |

| Transesterification | Crude FAMEs | >90% conversion | Variable | GC-FID, HPLC-UV | [2][3][4] |

| Urea Fractionation | Enriched CPFA Fraction | Concentration of CPFAs | Moderate | GC-MS | [1] |

| Argentation TLC / RP-HPLC | Purified this compound | Variable based on load | 95-98% | GC-MS, HPLC | [1] |

Table 2: Optimized Conditions for Transesterification of Cottonseed Oil

| Parameter | Optimized Value | Reference |

| Methanol to Oil Molar Ratio | 6:1 to 10:1 | [2][5] |

| Catalyst Concentration (wt%) | 0.97% to 2.5% | [2][5] |

| Reaction Temperature (°C) | 60 - 63.8 | [2][5] |

| Reaction Time (minutes) | 80 | [5] |

| Optimized Yield | ~92-98% | [2][3] |

Purity Analysis

The purity of the final this compound product should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

GC-MS: Provides information on the retention time and mass spectrum of the compound, allowing for positive identification and quantification.

-

HPLC-UV: Can be used for quantification, especially when a suitable chromophore is present or derivatization is performed.[4][6]

This comprehensive approach, combining classical extraction and fractionation techniques with the high-resolution power of argentation chromatography, provides a robust method for obtaining high-purity this compound for research and development purposes.

References

Application Notes and Protocols for Using Methyl Sterculate as a Δ9-Desaturase Inhibitor in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sterculate is the methyl ester of sterculic acid, a naturally occurring cyclopropene fatty acid found in the seeds of Sterculia foetida. It is a potent and specific inhibitor of the enzyme Δ9-desaturase, also known as stearoyl-CoA desaturase (SCD). This enzyme is responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily converting stearic acid (C18:0) and palmitic acid (C16:0) into oleic acid (C18:1) and palmitoleic acid (C16:1), respectively. The inhibition of Δ9-desaturase by this compound leads to significant alterations in cellular lipid composition and has been shown to impact various cellular processes, including proliferation, apoptosis, and signaling pathways, making it a valuable tool for research in cancer biology and metabolic diseases.

Mechanism of Action

This compound acts as an irreversible inhibitor of Δ9-desaturase. The highly strained cyclopropene ring of sterculic acid is believed to be responsible for its inhibitory activity. It is proposed that the cyclopropene ring reacts with a critical residue in the active site of the enzyme, leading to its inactivation. This inhibition disrupts the normal balance between saturated and monounsaturated fatty acids within the cell.

The consequences of Δ9-desaturase inhibition include:

-

Increased Saturated Fatty Acid (SFA) Levels: An accumulation of SFAs, such as stearic acid and palmitic acid.

-

Decreased Monounsaturated Fatty Acid (MUFA) Levels: A reduction in the synthesis of MUFAs like oleic acid and palmitoleic acid.

-

Altered Membrane Fluidity: Changes in the SFA/MUFA ratio can affect the fluidity and integrity of cellular membranes.

-

Modulation of Signaling Pathways: The altered lipid landscape can impact various signaling pathways involved in cell growth, survival, and death.

Data Presentation

The following tables summarize the quantitative effects of this compound and its parent compound, sterculic acid, on various cell lines.

Table 1: Effect of Sterculic Acid on Fatty Acid Composition

| Cell Line/System | Treatment Concentration | Duration | Change in Stearic Acid (18:0) | Change in Oleic Acid (18:1) | Change in MUFA/SFA Ratio | Reference |

| Bovine Adipocytes | Not Specified | Not Specified | Increased | Decreased | Decreased | [1] |

| Hamster Liver | Enriched Diet | Not Specified | Increased | Decreased | Decreased | [1] |

| Human Cancer Cell Line | Not Specified | Not Specified | Steady-State | Increased | Not Reported | [2] |

| 3T3-L1 Adipocytes | 100 µM | 10 days | Accumulated | Markedly Reduced | Decreased |

Note: One study reported an increase in oleic acid upon sterculic acid treatment in a cancer cell line, which is contrary to the expected mechanism of Δ9-desaturase inhibition and warrants further investigation.[2]

Table 2: IC50 Values of Various Compounds in Different Cancer Cell Lines (for reference)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Isorhamnetin | A549 | Lung Adenocarcinoma | 26.6 | [2] |

| Isorhamnetin | HCC-44 | Lung Adenocarcinoma | 15.9 | [2] |

| Tamarixetin | A549 | Lung Adenocarcinoma | 19.6 | [2] |

| Tamarixetin | HCC-44 | Lung Adenocarcinoma | 20.3 | [2] |

| 4Ac-Q | MCF-7 | Breast Cancer | 37 | [1] |

| 4Ac-Q | MDA-MB-231 | Breast Cancer | 48 | [1] |

| MBIC | MCF-7 | Breast Cancer | 0.73 | [3] |

| MBIC | MDA-MB-231 | Breast Cancer | 20.4 | [3] |

| Compound 1 | DU145 | Prostate Cancer | 31.27 | [4] |

| Compound 1 | PC3 | Prostate Cancer | 40.59 | [4] |

| Compound 1 | LNCaP | Prostate Cancer | 19.80 | [4] |

| Compound 3 | DU145 | Prostate Cancer | 12.38 | [4] |

| Compound 3 | PC3 | Prostate Cancer | 2.14 | [4] |

| Compound 3 | LNCaP | Prostate Cancer | 1.38 | [4] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is a lipid and requires an appropriate solvent for use in cell culture.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Ethanol, sterile

-

Sterile microcentrifuge tubes or glass vials

Procedure:

-

Based on the desired final concentration in your cell culture medium, calculate the required concentration of the stock solution. It is advisable to prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the final solvent concentration in the culture.

-

Weigh the required amount of this compound in a sterile container.

-

Dissolve the this compound in a minimal amount of a suitable solvent like DMSO or ethanol. Gentle warming (e.g., 37°C) may aid in dissolution.

-

Vortex briefly to ensure complete dissolution.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Note: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.

Protocol 2: Treatment of Cells with this compound

Materials:

-

Cultured cells in appropriate flasks or plates

-

Complete cell culture medium

-

This compound stock solution

-

Vehicle control (solvent used for stock solution)

Procedure:

-

Seed cells at an appropriate density in culture vessels and allow them to adhere and grow for 24 hours.

-

Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

-

Prepare a vehicle control by adding the same volume of solvent to an equivalent volume of fresh medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, cells can be harvested for downstream analysis such as cell viability assays, fatty acid analysis, or gene expression studies.

Protocol 3: Analysis of Cellular Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for extracting and analyzing the fatty acid composition of cells treated with this compound.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform

-

Internal standard (e.g., C17:0 or a deuterated fatty acid)

-

Boron trifluoride (BF3) in methanol (14%) or methanolic HCl

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., a wax column)

Procedure:

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization.

-

Centrifuge the cell suspension and discard the supernatant.

-

-

Lipid Extraction (Folch Method):

-

Resuspend the cell pellet in a known volume of PBS.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.

-

Add a known amount of an internal standard.

-

Vortex vigorously for 2 minutes and then centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Repeat the extraction of the aqueous phase with chloroform.

-

Pool the organic phases and dry under a stream of nitrogen.

-

-

Fatty Acid Methyl Ester (FAME) Derivatization:

-

Add 14% BF3 in methanol or methanolic HCl to the dried lipid extract.

-

Incubate at 60-100°C for 10-30 minutes.

-

After cooling, add water and hexane to the mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAME-containing hexane solution into the GC-MS system.

-

Use an appropriate temperature program to separate the FAMEs on the capillary column.

-

Identify the individual FAMEs based on their retention times and mass spectra compared to known standards.

-

Quantify the fatty acids by comparing their peak areas to the peak area of the internal standard.

-

Visualization of Pathways and Workflows

Below are diagrams created using Graphviz to illustrate the key processes involved.

Caption: Mechanism of Δ9-Desaturase Inhibition by this compound.

Caption: Experimental Workflow for Fatty Acid Profile Analysis.

Caption: Downstream Effects of Δ9-Desaturase Inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxic action of methylquercetins in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steroids with inhibitory activity against the prostate cancer cells and chemical diversity of marine alga Tydemania expeditionis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Methyl sterculate in studying lipid metabolism in Rhodococcus opacus.

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Rhodococcus opacus, a Gram-positive bacterium, is of significant interest in biofuel and oleochemical production due to its ability to accumulate large quantities of triacylglycerols (TAGs). Understanding the intricate pathways of lipid metabolism in this organism is crucial for optimizing its use as a microbial cell factory. Methyl sterculate, a cyclopropene fatty acid ester, serves as a valuable chemical probe for elucidating these pathways.

This compound acts as a potent and specific inhibitor of the stearoyl-CoA desaturase (SCD) system.[1] This enzyme, also known as Δ9-desaturase, is responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), a critical step in maintaining membrane fluidity and in the overall synthesis of TAGs. By selectively blocking this step, researchers can investigate the downstream consequences on the fatty acid profile and overall lipid accumulation in R. opacus.

The primary application of this compound in R. opacus research is to induce a shift in the fatty acid composition, mimicking a phenotype that is deficient in fatty acid desaturation.[1] Studies have shown that treatment with this compound leads to a significant reduction in the synthesis of monoenic (unsaturated) fatty acids, as well as saturated fatty acids with more than 16 carbon atoms and odd-numbered fatty acids.[1] This allows for the investigation of the roles of specific fatty acids in cellular processes and the identification of key enzymes and regulatory points in lipid metabolism. Furthermore, by creating a chemical knockout of SCD, this compound can be used to study the compensatory mechanisms that R. opacus may employ to cope with altered membrane lipid composition.

Data Presentation

The following table summarizes the expected qualitative changes in the fatty acid composition of Rhodococcus opacus PD630 when treated with this compound, based on the findings of Wältermann et al. (2000).

| Fatty Acid Type | Control (No this compound) | Treated with this compound | Effect of this compound |

| Monounsaturated Fatty Acids (e.g., C16:1, C18:1) | Present in significant amounts | Strongly Inhibited/Reduced | Inhibition of Δ9-desaturase activity |

| Long-Chain Saturated Fatty Acids (>C16) | Present | Strongly Inhibited/Reduced | Downstream effect of altered fatty acid metabolism |

| Odd-Numbered Fatty Acids (e.g., C15:0, C17:0) | Present | Strongly Inhibited/Reduced | Disruption of fatty acid synthesis precursors or elongation |

| Saturated Fatty Acids (≤C16) | Present | Relatively Increased | Accumulation of precursors due to desaturation block |

Note: The quantitative data from the primary study by Wältermann et al. (2000) was not publicly available. The table reflects the qualitative descriptions of the effects of this compound on the fatty acid profile of R. opacus.

Signaling Pathway

Caption: Inhibition of Stearoyl-CoA Desaturase by this compound.

Experimental Protocols

Cultivation of Rhodococcus opacus PD630

Objective: To prepare a culture of R. opacus PD630 for this compound treatment.

Materials:

-

Rhodococcus opacus PD630 strain

-

Nitrogen-limited Mineral Salts Medium (MSM)

-

Sodium gluconate (1% w/v)

-

Sterile culture flasks

-

Incubator shaker

Protocol:

-

Prepare N-limited MSM and supplement with 1% (w/v) sodium gluconate as the sole carbon source.

-

Inoculate the medium with a fresh colony or a pre-culture of R. opacus PD630.

-

Incubate the culture at 30°C with shaking at 200 rpm for 24 hours or until the culture reaches the desired optical density.

Treatment with this compound

Objective: To inhibit fatty acid desaturation in R. opacus PD630 using this compound.

Materials:

-

R. opacus PD630 culture from Protocol 1

-

This compound solution (in a suitable solvent like ethanol)

-

Sterile centrifuge tubes

-

Centrifuge

-

Fresh N-limited MSM with 1% (w/v) sodium gluconate

Protocol:

-

Harvest the 24-hour old R. opacus PD630 culture by centrifugation at 5,000 x g for 10 minutes.

-

Discard the supernatant and wash the cell pellet with sterile N-limited MSM.

-

Resuspend the cell pellet in fresh N-limited MSM containing 1% (w/v) sodium gluconate.

-

Prepare separate flasks with varying concentrations of this compound (e.g., 0 mM as control, 0.25 mM, 0.5 mM, and 0.75 mM).

-

Add the appropriate amount of this compound stock solution to each flask.

-

Incubate the cultures for a defined period (e.g., 24 hours) under the same conditions as the initial cultivation.

Lipid Extraction and Fatty Acid Analysis

Objective: To extract total lipids and analyze the fatty acid composition.

Materials:

-

This compound-treated and control R. opacus PD630 cultures

-

Chloroform/methanol mixture (2:1, v/v)

-

Glass beads or sonicator for cell lysis

-

Centrifuge

-

Rotary evaporator

-

Methanolysis reagent (e.g., methanolic HCl)

-

Hexane

-

Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

-

Harvest the cells from the treated and control cultures by centrifugation.

-

Lyophilize (freeze-dry) the cell pellets.

-

For lipid extraction, resuspend a known weight of lyophilized cells in a chloroform/methanol (2:1, v/v) mixture.

-

Disrupt the cells by sonication or bead beating to ensure complete extraction.

-

Centrifuge the mixture to pellet the cell debris.

-

Collect the supernatant containing the lipid extract.

-

Evaporate the solvent using a rotary evaporator to obtain the total lipid extract.

-

To analyze the fatty acid composition, perform a transesterification of the lipid extract by heating with a methanolysis reagent to convert fatty acids to fatty acid methyl esters (FAMEs).

-

Extract the FAMEs with hexane.

-

Analyze the FAMEs by GC-MS to identify and quantify the different fatty acid species.

Experimental Workflow

Caption: Workflow for Studying this compound Effects.

References

Application Notes & Protocols: Preparation and Evaluation of Methyl Sterculate Derivatives for Biological Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl sterculate, the methyl ester of sterculic acid, is a naturally occurring cyclopropenoid fatty acid found in the seeds of plants like Sterculia foetida.[1][2] It has garnered significant research interest due to its potent biological activities, primarily as an inhibitor of the enzyme Δ9-desaturase, also known as Stearoyl-CoA Desaturase (SCD).[1][3] SCD is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs), principally oleic acid, from saturated fatty acids. The inhibition of SCD by this compound disrupts the balance between saturated and unsaturated fatty acids, impacting cell membrane fluidity, lipid signaling, and overall cellular metabolism.[1]

This disruption has profound biological consequences, making this compound and its derivatives promising candidates for investigation in various therapeutic areas. Research has indicated its potential anti-inflammatory, anti-parasitic, and anti-cancer activities.[1][2][4] For instance, by altering lipid metabolism, these compounds can inhibit the growth of the malaria parasite Plasmodium falciparum and the bacteria R. opacus.[1][3] Furthermore, SCD1 inhibition has been linked to the induction of apoptosis and ferroptosis in cancer cells, highlighting its potential as a novel anti-cancer strategy.[1]

These application notes provide detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation in key biological assays to characterize their activity and mechanism of action.

Section 1: Synthesis of this compound and Derivatives

The preparation of this compound is typically achieved through the esterification of sterculic acid. Further modifications can be performed to create a library of derivatives for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes the direct esterification of sterculic acid to yield this compound.

Materials:

-

Sterculic acid

-

Methanol (Anhydrous)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Diethyl ether or Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve sterculic acid (1 equivalent) in anhydrous methanol (20-fold excess by volume) in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the sterculic acid weight) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with constant stirring.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Remove most of the methanol using a rotary evaporator.

-

Dilute the residue with diethyl ether or hexane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude this compound.

-

Purify the product using column chromatography on silica gel if necessary.

Section 2: Biological Evaluation Protocols

The following protocols are designed to assess the biological activity of the synthesized this compound derivatives, focusing on their primary mechanism of action and cellular effects.

Protocol 2: In Vitro Δ9-Desaturase (SCD1) Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of a saturated fatty acid to a monounsaturated fatty acid by SCD1 in liver microsomes.

Materials:

-

Liver microsomes (from rat or human)

-

[¹⁴C]-Stearoyl-CoA (substrate)

-

NADH

-

ATP

-

Coenzyme A

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate buffer (pH 7.4)